JNJ-28312141 is a potent, orally active, small molecule inhibitor of colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3) [, , ]. It plays a crucial role in scientific research as a tool to investigate the roles of CSF-1R and FLT3 in various biological processes, particularly in the context of tumor growth, inflammation, and immune responses.
JNJ-28312141 is a novel compound classified as a colony-stimulating factor-1 receptor kinase inhibitor, which also exhibits activity against the FMS-related receptor tyrosine kinase-3. This compound has been developed for therapeutic applications in various malignancies, particularly in acute myeloid leukemia and solid tumors. Its mechanism of action involves modulation of the tumor microenvironment by targeting macrophages, which play a significant role in tumor growth and progression.
JNJ-28312141 is derived from research focused on inhibiting the signaling pathways that promote tumor-associated macrophage proliferation and activity. The compound has been identified as a potent inhibitor of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3, making it a dual-action therapeutic agent. It is classified under small molecules with potential applications in oncology.
The synthesis of JNJ-28312141 involves several key steps that typically include:
The specific synthetic pathway may vary based on the desired potency and selectivity for the target receptors.
The molecular structure of JNJ-28312141 can be represented by its chemical formula, which includes various functional groups characteristic of kinase inhibitors. The structure features:
Detailed structural data can be obtained from crystallographic studies or computational modeling, providing insights into its three-dimensional conformation.
JNJ-28312141 participates in several key chemical reactions:
These reactions are critical for understanding how JNJ-28312141 functions at a molecular level.
The mechanism of action of JNJ-28312141 involves:
Clinical studies have demonstrated that treatment with JNJ-28312141 results in significant tumor regression in models of acute myeloid leukemia and solid tumors, highlighting its potential therapeutic benefits.
JNJ-28312141 exhibits several notable physical and chemical properties:
These properties are essential for optimizing the formulation and administration routes for therapeutic use.
JNJ-28312141 has several promising applications in scientific research and clinical practice:
JNJ-28312141 free base is a small-molecule tyrosine kinase inhibitor with the molecular formula C₂₆H₃₂N₆O₂ and a molecular weight of 460.57 g/mol. Its systematic IUPAC name is:4-cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide [1] [7]. The compound features three key pharmacophores: a cyanated imidazole carboxamide head group, a tetrahydrobiphenyl linker, and a dimethylaminoacetyl-piperidine tail. This configuration enables dual targeting of tyrosine kinases through competitive ATP-binding site interactions [1] [6].
Table 1: Molecular Properties of JNJ-28312141 Free Base
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₂N₆O₂ |
Molecular Weight | 460.57 g/mol |
Exact Mass | 460.2587 Da |
Elemental Composition | C: 67.80%; H: 7.00%; N: 18.25%; O: 6.95% |
SMILES | O=C(C₁=NC(C#N)=CN₁)NC₂=C(C₃=CCCCC₃)C=C(C₄CCN(C(CN(C)C)=O)CC₄)C=C₂ |
InChI Key | GUBJNPWVIUFSTR-UHFFFAOYSA-N |
Crystallographic studies reveal that JNJ-28312141 binds to the adenosine triphosphate (ATP) pocket of colony-stimulating factor-1 receptor (CSF-1R) with high affinity. The compound adopts a type II kinase inhibitor conformation, forming critical hydrogen bonds with the kinase domain's hinge region. Specifically:
This binding mode results in potent inhibition of CSF-1R autophosphorylation, with an IC₅₀ of 0.69 nM. The compound also exhibits activity against FMS-related tyrosine kinase 3 (FLT3; IC₅₀ = 21 nM in MV4-11 cell proliferation assays) due to structural conservation in the kinase domains [3] [6].
Table 2: Kinase Inhibition Profile of JNJ-28312141
Kinase Target | Cellular Assay | IC₅₀ Value |
---|---|---|
CSF-1R (FMS) | BDBM cell proliferation | 2.6 nM |
FLT3 | MV4-11 cell proliferation | 21 nM |
TRKA | TF-1 cell proliferation | 150 nM |
Osteoclastogenesis | RANKL-induced differentiation (human) | 1.7 nM |
JNJ-28312141 free base exists as a solid powder with >98% purity under standard storage conditions. Key physicochemical properties include:
The compound demonstrates pH-dependent stability:
Table 3: Storage and Stability Recommendations
Parameter | Short-Term (Days-Weeks) | Long-Term (Months-Years) |
---|---|---|
Temperature | 0–4°C | -20°C |
Light Exposure | Protected from light | Dark environment |
Humidity Control | Desiccated (<40% RH) | Desiccated (<20% RH) |
Solution Stability | DMSO stock at 0–4°C | DMSO stock at -20°C |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: